molecular formula C26H28ClFN4O3 B3411706 N-(3-chloro-4-methylphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921481-73-4

N-(3-chloro-4-methylphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B3411706
CAS No.: 921481-73-4
M. Wt: 499 g/mol
InChI Key: BMTIRZCXUKMEAP-UHFFFAOYSA-N
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Description

This compound is characterized by a pyridinone core substituted with a methoxy group at position 5 and a piperazine-linked 4-fluorophenyl moiety at position 2.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClFN4O3/c1-18-3-6-20(13-23(18)27)29-26(34)17-32-16-25(35-2)24(33)14-22(32)15-30-9-11-31(12-10-30)21-7-4-19(28)5-8-21/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTIRZCXUKMEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound with significant potential in pharmacology, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by:

  • A chloro and methyl substitution on the phenyl ring.
  • A piperazine moiety linked to a pyridinone scaffold.
    This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Demonstrated efficacy against various cancer cell lines.
  • Neuropharmacological Effects : Potential applications in treating neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against human breast cancer cells. The following table summarizes key findings related to its anticancer properties:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)18Inhibition of PARP1 activity and induction of apoptosis
Various Cancer LinesVariesInterference with cell cycle progression

Case Study: Inhibition of PARP1

In a study examining the inhibition of PARP1, the compound was tested against breast cancer cells. Results indicated that it significantly inhibited PARP1 activity, leading to increased apoptosis as measured by CASPASE 3/7 activity. The IC50 values were comparable to established PARP inhibitors like Olaparib, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound's piperazine component is known for its neuroactive properties. Studies suggest that derivatives of piperazine can exhibit antidepressant and anxiolytic effects. Research has indicated that compounds similar to this compound may also affect neurotransmitter systems, particularly serotonin and dopamine receptors .

The proposed mechanisms through which this compound exerts its biological effects include:

  • PARP1 Inhibition : Leading to impaired DNA repair mechanisms in cancer cells.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors, potentially influencing mood and cognition.

Safety Profile and Toxicity

While promising, further studies are needed to evaluate the safety profile and toxicity of this compound. Current literature does not provide extensive data on adverse effects; however, monitoring for common side effects associated with piperazine derivatives is advised.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Unique Aspects Biological Activity References
Target Compound Pyridinone core, 4-fluorophenyl-piperazine, 3-chloro-4-methylphenyl acetamide Synergistic effects of chloro-methylphenyl and fluorophenyl groups Potential CNS activity (hypothesized via piperazine interactions)
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide Methoxyphenyl substituents on piperazine and acetamide Enhanced electron-donating properties from methoxy groups Higher solubility but reduced metabolic stability compared to target compound
N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide Pyrazine core, thiomethyl linker Increased rigidity due to pyrazine; sulfanyl group may alter pharmacokinetics Broader enzyme inhibition (e.g., kinases)

Compounds with Heterocyclic Cores and Aromatic Substitutions

Pyrimidine and Oxadiazole Derivatives

  • N-(4-ethylphenyl)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide: Replaces the pyridinone core with an oxadiazole-piperidine system.
  • N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide : Pyrazolo-triazine core increases π-π stacking interactions, favoring DNA intercalation or topoisomerase inhibition .

Thienopyrimidine and Triazole Analogues

  • N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide: Thienopyrimidine core confers enhanced planarity and affinity for hydrophobic binding pockets (e.g., in anticancer targets) .
  • 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide : Triazole-thioether linkage improves redox activity; linked tetrahydropyrimidine may modulate cytotoxicity .

Functional Group Modifications

  • Substituent Effects :
    • Chloro vs. Methoxy Groups : Chloro substituents (as in the target compound) enhance electronegativity and membrane permeability, whereas methoxy groups (e.g., in ’s compound) improve solubility but increase susceptibility to oxidative metabolism .
    • Fluorophenyl vs. Methylphenyl : Fluorophenyl groups (target compound) optimize binding to aromatic residues in receptors (e.g., GPCRs), while methylphenyl groups (e.g., ’s compound) prioritize steric effects over electronic interactions .

Research Findings and Implications

  • Target Compound Advantages: The combination of 4-fluorophenyl-piperazine and chloro-methylphenyl groups balances receptor affinity and metabolic stability, a limitation in analogues with excessive methoxy substitutions . Pyridinone cores exhibit fewer off-target interactions compared to pyrazine or thienopyrimidine systems in kinase assays .
  • Limitations :
    • Lower aqueous solubility than oxadiazole or triazole-containing analogues may restrict formulation options .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

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